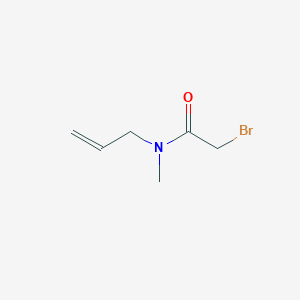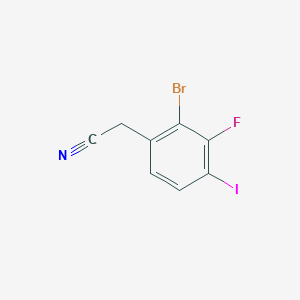
2-Bromo-3-fluoro-4-iodophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, featuring bromine, fluorine, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method is the halogenation of phenylacetonitrile derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenylacetonitrile.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.
Each step requires specific reaction conditions, such as temperature control, solvents, and catalysts, to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylacetonitrile derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-4-iodophenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. The exact pathways and targets would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 3-Bromo-4-fluorophenylacetonitrile
- 2-Iodo-3-fluorophenylacetonitrile
Comparison
2-Bromo-3-fluoro-4-iodophenylacetonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents can influence its reactivity, physical properties, and potential applications. Compared to similar compounds with fewer or different halogen atoms, it may offer distinct advantages in specific chemical reactions or biological interactions.
Propiedades
Fórmula molecular |
C8H4BrFIN |
|---|---|
Peso molecular |
339.93 g/mol |
Nombre IUPAC |
2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 |
Clave InChI |
IAMHVRJYQYLEJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC#N)Br)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
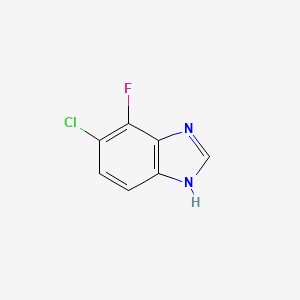
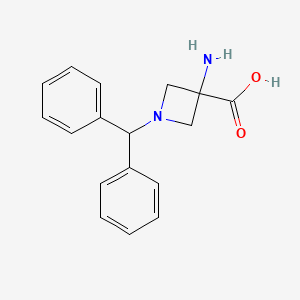

![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
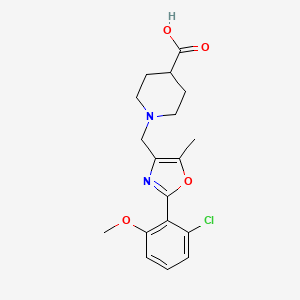


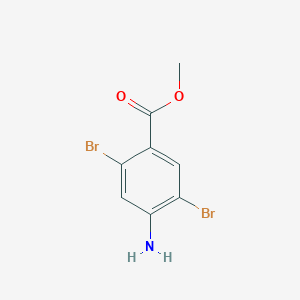
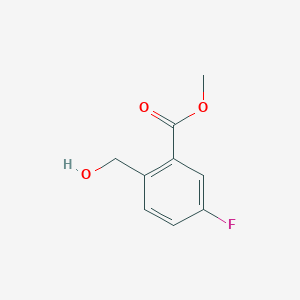

![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

